Acetylcholine iodide

Vue d'ensemble

Description

A neurotransmitter found at neuromuscular junctions, autonomic ganglia, parasympathetic effector junctions, a subset of sympathetic effector junctions, and at many sites in the central nervous system.

Mécanisme D'action

Target of Action

Acetylcholine iodide primarily targets acetylcholine receptors , which are present in the nervous system and various other tissues . These receptors are classified into two main types: muscarinic and nicotinic . This compound acts as an agonist for these receptors, helping to identify, characterize, and differentiate among the types of cholinergic receptors .

Mode of Action

this compound interacts with its targets, the acetylcholine receptors, by binding to them and amplifying the action potential of the sarcolemma, thereby inducing muscle contractions . This interaction results in changes in the nervous system and influences various physiological responses, including muscle contractions, arousal, attention, memory, and motivation .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the cholinergic pathway . This compound is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase . Once released, this compound is broken down by acetylcholinesterase into choline and acetate . This cycle of synthesis and degradation plays a crucial role in the regulation of neurotransmission .

Pharmacokinetics

It is known that acetylcholine, the parent compound of this compound, is rapidly metabolized and has a short half-life

Result of Action

The action of this compound results in a variety of physiological effects. As a neurotransmitter, it plays a crucial role in the activation of muscles, regulation of heart rate, digestion, and other autonomic functions . It also plays a significant role in the brain, influencing arousal, attention, memory, and motivation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature of the compound can affect its stability . Furthermore, the presence of other substances, such as enzymes and receptor antagonists, can influence the action and efficacy of this compound .

Analyse Biochimique

Biochemical Properties

Acetylcholine iodide interacts with key enzymes such as acetylcholinesterase and butyrylcholinesterase . These enzymes hydrolyze acetylcholine, terminating the cholinergic transmission . Acetylcholinesterase is present not only in the central nervous system (CNS), but also in peripheral tissues such as parasympathetic and sympathetic ganglia, parasympathetic end-organs, motor end-plates, and sweat glands .

Cellular Effects

The accepted function of acetylcholinesterase, which interacts with this compound, is to hydrolyze acetylcholine at junctions in order to terminate the cholinergic transmission . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Acetylcholinesterase catalyzes the hydrolysis of this compound to choline and acetate . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that acetylcholinesterase, which interacts with this compound, has been implicated as having novel functions during development .

Metabolic Pathways

This compound is involved in the metabolic pathway where it is synthesized from choline and acetyl-CoA via the enzyme choline acetyltransferase . This could also include any effects on metabolic flux or metabolite levels .

Activité Biologique

Acetylcholine iodide (AChI) is a quaternary ammonium compound that serves as a synthetic analog of acetylcholine. Its biological activity is primarily linked to its interactions with cholinergic receptors and its role in the modulation of acetylcholinesterase (AChE) activity. This article explores the biological activity of AChI, focusing on its enzymatic interactions, applications in biosensors, and implications in neuropharmacology.

Acetylcholine and Its Hydrolysis

Acetylcholine is a key neurotransmitter involved in various physiological functions, including muscle contraction and neurotransmission in the central nervous system. The enzyme AChE hydrolyzes acetylcholine into choline and acetic acid, terminating its action at synaptic sites. AChI, as a substrate for AChE, can influence this hydrolysis process.

Kinetic Studies

Kinetic analyses have shown that AChI can act as a substrate for AChE, demonstrating competitive inhibition characteristics. Studies utilizing Lineweaver-Burk plots have indicated that the presence of AChI affects the Km (Michaelis constant) and Vmax (maximum velocity) values of the enzymatic reaction, suggesting alterations in enzyme affinity and catalytic efficiency when AChI is present .

2. Applications in Biosensing

Biosensors Utilizing this compound

Recent research highlights the potential of AChI in biosensor applications for detecting cholinesterase activity. These biosensors utilize amperometric detection methods where AChI serves as a pseudosubstrate. The oxidation of thiocholine produced from AChI hydrolysis can be measured electrochemically. However, the presence of iodide ions poses challenges due to their electrochemical activity, which can interfere with accurate measurements .

| Parameter | This compound | Acetylthiocholine Chloride |

|---|---|---|

| Oxidation Potential | Higher than thiocholine | Lower than thiocholine |

| Sensitivity | 7.84 nA/μM | 6.82 nA/μM |

| Interference | Significant | Minimal |

3. Neuropharmacological Implications

Role in Neurodegenerative Diseases

The modulation of AChE by compounds like AChI has implications for neurodegenerative diseases such as Alzheimer's disease, characterized by decreased acetylcholine levels due to increased AChE activity. Inhibition of AChE can enhance acetylcholine availability, potentially improving cognitive functions .

Case Studies

In vitro studies have demonstrated that compounds with structural similarities to AChI exhibit significant inhibitory effects on AChE, leading to increased acetylcholine levels in neuronal cultures. For instance, derivatives with coumarin cores have shown IC50 values as low as 2.7 µM against AChE .

4. Conclusion

This compound exhibits significant biological activity through its interactions with cholinergic systems and its potential applications in biosensing technologies. Its role as a substrate for AChE highlights its importance in both basic research and therapeutic contexts, particularly concerning neurodegenerative diseases where cholinergic signaling is compromised.

Applications De Recherche Scientifique

Biosensor Development

Acetylcholine iodide serves as a pseudosubstrate in the development of amperometric biosensors. These biosensors are designed to detect neurotoxic insecticides by measuring the inhibition of acetylcholinesterase (AChE) activity. The enzymatic hydrolysis of this compound produces thiocholine, which can be electrochemically detected. Key findings include:

- Sensitivity and Optimization : The sensitivity of these biosensors can be significantly affected by the presence of iodide ions, which are electrochemically active. Studies show that careful optimization of operational conditions is necessary to avoid false signals due to the oxidation of iodide, which can interfere with the detection of thiocholine produced from this compound hydrolysis .

- Electrode Materials : The use of modified electrodes, such as those coated with multi-wall carbon nanotubes (MWCNT), enhances the detection capabilities by minimizing interference from iodide ions while maintaining sensitivity for thiocholine detection .

Therapeutic Applications

This compound's role as a substrate for AChE has implications in drug development, particularly for treating neurodegenerative diseases like Alzheimer's disease (AD). AChE inhibitors are crucial for enhancing cholinergic neurotransmission in AD patients. Research indicates:

- Drug Targeting : this compound is used to identify new AChE inhibitors through molecular docking studies. Compounds that exhibit strong binding affinities to AChE are screened to develop potential therapeutic agents .

- Molecular Dynamics Simulations : Advanced computational techniques, including molecular dynamics simulations, are employed to evaluate the interactions between potential inhibitors and AChE, guiding the design of more effective drugs .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized in various assays and detection methods:

- Amperometric Detection : As a substrate for AChE-based biosensors, this compound facilitates the amperometric detection of cholinesterase activity. Researchers have demonstrated that using this compound can yield reliable analytical signals when operational parameters are optimized correctly .

- Electrochemical Studies : The electrochemical behavior of this compound has been studied extensively to understand its interactions with different electrode materials and its potential applications in sensor technologies .

Table 1: Summary of Key Findings on this compound Applications

Propriétés

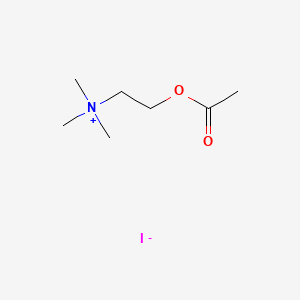

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBBQHHYSLHDHF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-84-3 (Parent) | |

| Record name | Acetylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883821 | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260-50-6 | |

| Record name | Acetylcholine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2260-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZCP12S7HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does acetylcholine iodide exert its effects within biological systems?

A1: this compound primarily acts as a cholinergic agonist, mimicking the actions of the endogenous neurotransmitter acetylcholine. [, , ] It exerts its effects by binding to and activating cholinergic receptors, classified as either muscarinic or nicotinic receptors. [, ] Activation of these receptors initiates various downstream signaling cascades, influencing physiological processes such as muscle contraction, glandular secretion, and neuronal communication. [, , ]

Q2: Can you elaborate on the specific effects of this compound on mammary growth and lactation as observed in research?

A2: Studies have shown that administration of this compound can induce mammary growth and lactation in rabbits and rats. [, ] This effect is attributed to its ability to stimulate the release of prolactin from the anterior pituitary gland. [] Prolactin, a key hormone involved in mammary gland development and milk production, is released in response to this compound's interaction with the hypothalamic-pituitary axis. [, ]

Q3: What are the implications of this compound's interaction with acetylcholinesterase?

A3: this compound serves as a substrate for the enzyme acetylcholinesterase, which is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft. [, ] This interaction leads to the breakdown of this compound, limiting its duration of action. [, , ] Research has also focused on utilizing this compound to assess the inhibitory effects of various compounds, such as insecticides and drugs, on acetylcholinesterase activity. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H16INO2. It has a molecular weight of 273.13 g/mol. []

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Several spectroscopic methods are employed to characterize this compound, including:

- Infrared (IR) Spectroscopy: This technique provides information about the functional groups present in the molecule by analyzing the absorption of infrared radiation by molecular vibrations. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and dynamics of the molecule by analyzing the magnetic properties of atomic nuclei. []

- X-ray Crystallography: This technique determines the three-dimensional structure of molecules in their crystalline state, providing valuable insights into bond lengths, bond angles, and molecular conformation. [, ]

Q6: How does this compound perform under different environmental conditions?

A6: this compound exhibits varying degrees of stability depending on the specific conditions. Studies using gamma radiation have shown that the bromide salt of acetylcholine demonstrates higher radiation resistance compared to the iodide salt. [] This difference in stability is attributed to variations in bond strength and electronegativity between the two halides. []

Q7: Are there any known compatibility issues with this compound in specific applications?

A7: While this compound is generally soluble in water, its stability in solution can be influenced by factors such as pH, temperature, and the presence of other chemical species. [, ] For instance, this compound can undergo hydrolysis, particularly under alkaline conditions. [] This highlights the importance of considering appropriate storage conditions and formulation strategies to maintain its stability and efficacy. []

Q8: What are the known toxicological effects of this compound?

A8: this compound, being a choline ester, can exhibit cholinergic toxicity upon administration. [, ] This toxicity arises from its ability to excessively stimulate cholinergic receptors, leading to a range of symptoms, including:

- Muscarinic Effects: These effects, mediated by muscarinic receptors, include salivation, lacrimation, sweating, bradycardia, bronchoconstriction, and gastrointestinal distress. [, ]

- Nicotinic Effects: These effects, mediated by nicotinic receptors, include muscle fasciculations, weakness, paralysis, and respiratory failure. [, ]

Q9: What in vitro and in vivo models are used to study the effects of this compound?

A9: Researchers have utilized a variety of in vitro and in vivo models to investigate the biological effects of this compound:

- Cell Culture Studies: These studies typically involve exposing cultured cells to varying concentrations of this compound to assess its impact on cell proliferation, differentiation, or signaling pathways. []

- Animal Models: Rodent models, such as rats and rabbits, have been employed to investigate the effects of this compound on physiological processes like mammary gland development and lactation. [, ] These models allow for the evaluation of the compound's systemic effects and its impact on specific organ systems.

- Organ Bath Studies: This technique involves isolating specific tissues or organs, such as blood vessels, and examining the effects of this compound on their contractility or relaxation responses. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.